1-Deacetylnimbolinin B chemical structure and properties
1-Deacetylnimbolinin B chemical structure and properties
An In-Depth Technical Guide to 1-Deacetylnimbolinin B
Introduction
1-Deacetylnimbolinin B is a nimbolinin-type limonoid, a class of highly oxygenated nortriterpenoids naturally occurring in plants.[1] It has been isolated from the fruits of Melia toosendan (also known as Melia azedarach).[1][2] Limonoids as a chemical class are noted for a wide range of biological activities, including insecticidal, antifungal, nematicidal, and cytotoxic properties.[1][3] This guide provides a comprehensive overview of the chemical structure, properties, and relevant experimental methodologies for the study of 1-Deacetylnimbolinin B, aimed at researchers and professionals in drug development.
Chemical Structure and Properties
1-Deacetylnimbolinin B possesses a complex polycyclic structure characteristic of nimbolinin-type limonoids. Its chemical identity and physical properties are summarized below.
Table 1: Chemical Identifiers and Properties of 1-Deacetylnimbolinin B
| Property | Value | Reference |
| IUPAC Name | Not available in search results. | |
| CAS Number | 76689-98-0 | [1][4] |
| Molecular Formula | C₃₃H₄₄O₉ | [1][4] |
| Molecular Weight | 584.70 g/mol | [1][4] |
| SMILES | C--INVALID-LINK--([H])[C@@]2(C(--INVALID-LINK--C4=COC=C4)([H])O1)=C3C)C)(--INVALID-LINK--O)--INVALID-LINK--=O)C)([H])--INVALID-LINK--([H])[C@H]2OC(/C(C)=C/C)=O | [1] |
| Source | Fruits of Melia toosendan Sieb. et Zucc. | [1][2] |
| Chemical Class | Limonoid (Nortriterpenoid) | [1] |
Table 2: Physical and Chemical Properties of 1-Deacetylnimbolinin B
| Property | Value | Reference |
| Appearance | Not specified; likely a solid at room temperature. | |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [2] |
| Purity (Commercial) | >98% | [2] |
| Storage Conditions | 2-8°C, dry, sealed. Stock solutions can be stored below -20°C. | [2][5] |
Biological Activity
While specific mechanistic studies on 1-Deacetylnimbolinin B are not widely detailed, the broader class of limonoids is known for its cytotoxic effects against various cell lines.[1] The investigation into its potential as an anti-cancer agent would follow established protocols to determine its efficacy and mechanism of action. This typically involves evaluating its effect on cell viability, proliferation, and the induction of apoptosis.
Experimental Protocols
Detailed experimental protocols are crucial for the accurate study and application of 1-Deacetylnimbolinin B. Below are methodologies for its identification, isolation (generalized for limonoids), and evaluation of its cytotoxic properties.
Identification by UPLC-ESI-Q-TOF-MS
A high-resolution mass spectrometry method has been used to identify 1-Deacetylnimbolinin B in the water extract of Toosendan Fructus.[2]
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Instrumentation : UPLC system coupled with a Quadrupole-Time-of-Flight Mass Spectrometer (Q-TOF-MS) with an ESI source.
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Column : ACQUITY HSS T3 reverse phase column (2.1 mm × 100 mm, 1.8 µm).[2]
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Mobile Phase : Gradient elution using acetonitrile (B52724) and 0.1% formic acid in water.[2]
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Flow Rate : 0.4 mL/min.[2]
-
Detection : Mass spectra are acquired in both positive and negative ion modes for comprehensive analysis.
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Identification : The compound is identified by comparing its mass data (in both positive and negative ion modes), elemental composition analysis, and fragmentation patterns with literature data.[2]
General Protocol for Limonoid Isolation from Plant Material
While the specific isolation protocol for 1-Deacetylnimbolinin B from Melia toosendan is not detailed, a general procedure for related limonoids like Nimbolide from Azadirachta indica can be adapted.[6][7] This serves as a foundational method for researchers.
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Preparation : The plant material (e.g., seeds, fruits) is dried and ground into a coarse powder.
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Defatting : The powder is first defatted using a non-polar solvent like hexane (B92381) to remove lipids.
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Extraction : The defatted material is then subjected to extraction using a more polar solvent, such as methanol (B129727) or ethyl acetate. This can be performed using a Soxhlet apparatus for a prolonged period (e.g., 15-24 hours) to ensure exhaustive extraction.[6][7][8]
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Purification : The crude extract is concentrated under reduced pressure. Purification is typically achieved through chromatographic techniques, such as column chromatography over silica (B1680970) gel, followed by preparative HPLC to yield the pure compound.
In Vitro Cytotoxicity Evaluation (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess the cytotoxic effect of a compound on cancer cell lines.[9][10]
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Cell Culture : Cancer cells (e.g., human breast cancer lines MDA-MB-231 or colon cancer lines DLD-1) are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment : Cells are treated with varying concentrations of 1-Deacetylnimbolinin B (typically in a series of dilutions) for specific time points (e.g., 24, 48, 72 hours). A vehicle control (e.g., DMSO) is run in parallel.
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MTT Incubation : After the treatment period, MTT solution is added to each well and incubated (e.g., for 4 hours), allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
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Solubilization : The medium is removed, and a solubilizing agent (like DMSO) is added to dissolve the formazan crystals, resulting in a purple solution.
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Quantification : The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the number of viable cells.
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Data Analysis : Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC₅₀) value, the concentration at which 50% of cell growth is inhibited, is determined from the dose-response curve.
Investigative Workflows and Signaling Pathways
To elucidate the biological mechanism of 1-Deacetylnimbolinin B, a structured experimental workflow is necessary. The diagrams below, generated using DOT language, outline logical workflows for the isolation and functional investigation of this compound.
Caption: Workflow for the isolation and identification of 1-Deacetylnimbolinin B.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 1-Deacetylnimbolinin B | CAS:76689-98-0 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 1-Deacetylnimbolinin-B | 76689-98-0 | BDA68998 | Biosynth [biosynth.com]
- 5. 1-Deacetylnimbolinin B - CAS:76689-98-0 - 孚可科技(上海)有限公司 [forcbio.com]
- 6. juniperpublishers.com [juniperpublishers.com]
- 7. juniperpublishers.com [juniperpublishers.com]
- 8. researchgate.net [researchgate.net]
- 9. Cytotoxic and Antiproliferative Activity of LASSBio-2208 and the Attempts to Determine Its Drug Metabolism and Pharmacokinetics In Vitro Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of cytotoxic and chemotherapeutic properties of boldine in breast cancer using in vitro and in vivo models - PMC [pmc.ncbi.nlm.nih.gov]
